
2-Bromo-3-(chloromethyl)-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(chloromethyl)-6-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, chloromethyl, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)-6-methoxypyridine typically involves the bromination and chloromethylation of 6-methoxypyridine. One common method includes the following steps:
Bromination: 6-Methoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-3-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a more simplified pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated pyridine derivatives.
科学的研究の応用
2-Bromo-3-(chloromethyl)-6-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
作用機序
The mechanism of action of 2-Bromo-3-(chloromethyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chloromethyl groups facilitate binding to active sites, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-3-(chloromethyl)pyridine: Lacks the methoxy group, resulting in different electronic properties and reactivity.
2-Bromo-6-methoxypyridine: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution.
3-(Chloromethyl)-6-methoxypyridine:
Uniqueness
2-Bromo-3-(chloromethyl)-6-methoxypyridine is unique due to the presence of all three substituents, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
2-bromo-3-(chloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,4H2,1H3 |
InChIキー |
UOCPYTXZNHXRFY-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)

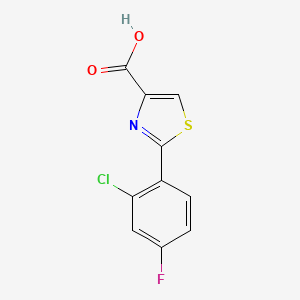
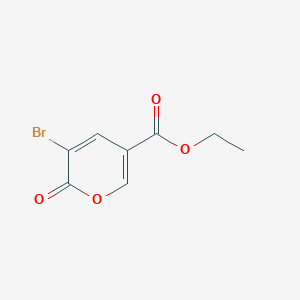
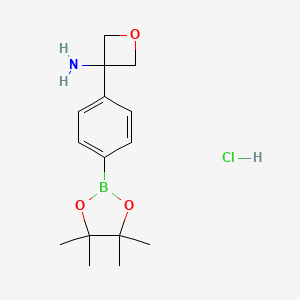

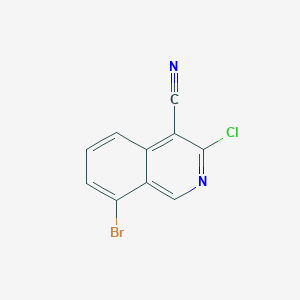
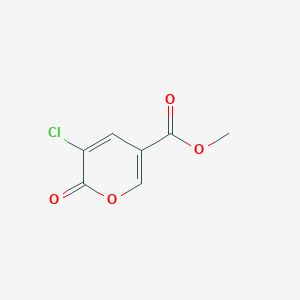
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)
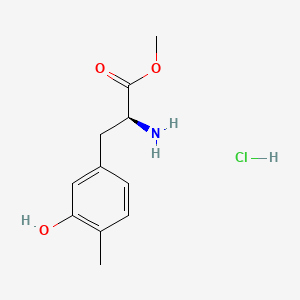
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
